molecular formula C17H22N4O2 B3802875 N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B3802875
M. Wt: 314.4 g/mol
InChI Key: JMAHHINJZBOZQQ-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The compound also contains a cyclopropyl group and a dihydropyridine ring, which are common structures in many pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and boiling point would need to be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs work by interacting with biological macromolecules, such as proteins or DNA. The exact mechanism would need to be determined through biological studies .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. This information would typically be determined through toxicological studies .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its biological activity, and developing methods for its synthesis. It could potentially be used in the development of new drugs or materials .

Properties

IUPAC Name

N-[[1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclopropyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12-8-13(2)21(19-12)11-17(6-7-17)10-18-16(23)14-4-5-15(22)20(3)9-14/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAHHINJZBOZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2(CC2)CNC(=O)C3=CN(C(=O)C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Reactant of Route 4
N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

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